molecular formula C23H21N3O4S B2503085 N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 618077-07-9

N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2503085
M. Wt: 435.5
InChI Key: FRPBYEWVVSBIAG-UHFFFAOYSA-N
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Description

The compound "N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" is a derivative of benzothiophene, which is a scaffold of interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests it could possess various pharmacological properties, as indicated by studies on similar benzothiophene derivatives. These studies have shown activities ranging from antioxidative and antiproliferative effects to antiarrhythmic and serotonin antagonist properties .

Synthesis Analysis

The synthesis of related benzothiophene derivatives often involves multi-component reactions, such as the Gewald reaction, which is a common method for synthesizing amino-substituted benzothiophenes . The Gewald reaction typically involves the condensation of ketones, cyanoacetates, and sulfur. Following synthesis, compounds may undergo further reactions, such as dehydrogenation, to yield the desired products . The synthesis of azomethine derivatives of benzothiophene carboxamides, for example, involves the reaction of aromatic aldehydes with amino-substituted benzothiophenes .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives, including the compound , often features a tetrahydrobenzo[b]thiophene core with various substituents that influence the compound's biological activity and physical properties. The presence of nitro, amino, or benzoyl groups can significantly affect the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzothiophene derivatives can participate in various chemical reactions, including condensation to form azomethine derivatives , dehydrogenation to introduce aromaticity , and reactions with different organic reagents to yield novel thiophene derivatives with diverse biological activities . The substituents on the benzothiophene core play a crucial role in determining the compound's reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and overall reactivity. For instance, the introduction of methoxy and hydroxy groups can enhance antioxidative capacity, as seen in some benzothiazole-2-carboxamides . The molecular conformation, such as the half-chair conformation of the fused six-membered ring, can also impact the compound's properties and its mode of supramolecular aggregation .

Scientific Research Applications

Pharmacological Activities

A variety of thiophene derivatives, including N-Benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been studied for their potential pharmacological activities. Notable among these is their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds have shown high activity compared to established drugs like procaine amide, lidocaine, diazepam, and buspirone in studies (Amr et al., 2010).

Synthesis and Structural Analysis

Research has been conducted on the efficient synthesis methods and structural analysis of various derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, including N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. These studies contribute to the understanding of their chemical properties and potential applications in medicinal chemistry (Dzhavakhishvili et al., 2008).

Anti-Cancer Potential

Some derivatives of N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been investigated for their antitumor activity. Studies show that certain compounds in this category demonstrate a significant ability to inhibit in vitro growth of human tumor cells, indicating their potential as anti-cancer agents (Ostapiuk et al., 2017).

Antibacterial and Antifungal Properties

Research on thiophene-3-carboxamide derivatives has also explored their antibacterial and antifungal properties. These studies are crucial in developing new therapeutic agents for treating bacterial and fungal infections (Vasu et al., 2005).

Development of New Chemical Entities

Continued research in this field focuses on the synthesis of novel chemical entities and their analysis for various biological activities, including potential cytostatic, antitubercular, and anti-inflammatory effects. Such studies are vital for the ongoing development of new pharmaceutical compounds (Chiriapkin et al., 2021).

properties

IUPAC Name

N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c27-21(16-10-4-6-12-18(16)26(29)30)25-23-20(17-11-5-7-13-19(17)31-23)22(28)24-14-15-8-2-1-3-9-15/h1-4,6,8-10,12H,5,7,11,13-14H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPBYEWVVSBIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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